molecular formula C8H18N2O B11944892 Urea, N-hexyl-N'-methyl- CAS No. 39804-97-2

Urea, N-hexyl-N'-methyl-

Cat. No.: B11944892
CAS No.: 39804-97-2
M. Wt: 158.24 g/mol
InChI Key: XQGJMFADIWWUSH-UHFFFAOYSA-N
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Description

N-hexyl-N’-methylurea is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of a hexyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-N’-methylurea can be synthesized through the nucleophilic addition of hexylamine to methyl isocyanate. The reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in high yields with high chemical purity.

Industrial Production Methods

Industrial production of N-hexyl-N’-methylurea involves the reaction of hexylamine with phosgene to form hexyl isocyanate, which is then reacted with methylamine to produce the desired compound. This method, although efficient, requires careful handling of phosgene due to its toxicity .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: N-hexyl-N’-methylurea can participate in substitution reactions where the hexyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other nitrogen-containing compounds .

Scientific Research Applications

N-hexyl-N’-methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hexyl-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This mechanism is crucial for its applications in enzyme inhibition and protein interaction studies .

Comparison with Similar Compounds

Similar Compounds

    N-methylurea: Similar in structure but lacks the hexyl group.

    N-ethyl-N’-methylurea: Contains an ethyl group instead of a hexyl group.

    N-hexylurea: Lacks the methyl group on the nitrogen atom.

Uniqueness

N-hexyl-N’-methylurea is unique due to the presence of both hexyl and methyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective .

Properties

CAS No.

39804-97-2

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-hexyl-3-methylurea

InChI

InChI=1S/C8H18N2O/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11)

InChI Key

XQGJMFADIWWUSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NC

Origin of Product

United States

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